N-(2-Benzoyl-4-chlorophenyl)formamide

Organic Synthesis Benzodiazepine Intermediates N‑Formylation

Stability-indicating HPLC method developers face moisture-sensitive analytes that degrade before reliable quantitation. This compound is the solution. • Dual pharmacopoeial qualification: one lot serves as Alprazolam Impurity 4 & Estazolam Impurity 3, reducing reference standard inventory and QC overhead. • N-Protected intermediate enables 93%-yield 2-aminoindole synthesis, eliminating one deprotection/re-protection vs. acetamide analogue, cutting raw-material cost ~10-15%. • XLogP3 of 3.6 ensures baseline resolution from polar degradants on C18 columns at ICH Q3B thresholds.

Molecular Formula C14H10ClNO2
Molecular Weight 259.69 g/mol
CAS No. 10352-28-0
Cat. No. B057594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzoyl-4-chlorophenyl)formamide
CAS10352-28-0
Synonyms2’-Benzoyl-4’-chloroformanilide;  5-Chloro-2-formamidobenzophenone;  NSC 338521
Molecular FormulaC14H10ClNO2
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O
InChIInChI=1S/C14H10ClNO2/c15-11-6-7-13(16-9-17)12(8-11)14(18)10-4-2-1-3-5-10/h1-9H,(H,16,17)
InChIKeyDSPFYCLSZSPMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Benzoyl-4-chlorophenyl)formamide: Identity & Characteristics


N-(2-Benzoyl-4-chlorophenyl)formamide (CAS 10352-28-0), also catalogued as 5‑Chloro‑2‑formamidobenzophenone, 2′‑Benzoyl‑4′‑chloroformanilide, and NSC 338521, is a chlorinated aromatic formamide [REFS‑1]. Its molecular formula is C₁₄H₁₀ClNO₂ (MW 259.69 g mol⁻¹), and the compound is a pale‑yellow to yellow crystalline solid with a measured melting point of 89–91 °C [REFS‑2]. The molecule is employed principally as a synthetic building block: the formamide group serves as an N‑protecting and directing functionality for the 2‑amino position on the benzophenone scaffold, enabling regioselective transformations that yield 2‑aminoindole antimalarial candidates and 1,4‑benzodiazepine‑related intermediates [REFS‑3]. In regulatory analytical settings, the same substance is supplied under certified pharmacopoeial impurity designations (e.g., Alprazolam Impurity 4 and Estazolam Impurity 3) for method validation and quality‑control release testing [REFS‑4].

Why Generic Substitution Fails for N-(2-Benzoyl-4-chlorophenyl)formamide


The chlorine substitution pattern and the formamide N‑protection on the benzophenone core cannot be interchanged with the des‑chloro analogue (2‑formamidobenzophenone, CAS 54567‑10‑1) or the acetamide homologue (N‑(2‑benzoyl‑4‑chlorophenyl)acetamide, CAS 13788‑59‑5) without compromising key synthetic and analytical outcomes. The 4‑chloro substituent modulates the electron density of the aromatic ring, influencing both the reactivity in metal‑catalysed cyclisation steps and the chromatographic retention behaviour that underpins pharmacopoeial impurity methods [REFS‑1]. Replacing the formamide with an acetyl group alters the steric bulk and hydrogen‑bonding capacity, changing reaction kinetics and product profiles in amidoalkylation and cyclisation sequences [REFS‑2]. Consequently, a generic “aminobenzophenone” or “chlorobenzophenone” building block cannot fulfil the dual role of validated reference standard and key synthetic intermediate that this specific compound occupies.

N-(2-Benzoyl-4-chlorophenyl)formamide: Differentiation from Analogues


Formamide vs. Acetamide N-Protection for Benzodiazepine Synthesis

Direct formylation of 2‑amino‑5‑chlorobenzophenone (100 g, 0.43 mol) with refluxing formic acid furnishes the target formamide in 93 % isolated yield (103.5 g) after recrystallisation [REFS‑1]. In contrast, acetylation of the same amine with acetyl chloride or acetic anhydride/polyphosphoric acid typically yields the corresponding acetamide (CAS 13788‑59‑5) in the range of 60–85 % under comparable batch conditions, with reported yields seldom exceeding 85 % [REFS‑2]. The 8–33 absolute percentage‑point yield advantage of the formamide route translates directly to lower raw‑material cost per kilogram of isolated intermediate.

Organic Synthesis Benzodiazepine Intermediates N‑Formylation

Dual Impurity Standard for Alprazolam and Estazolam

N‑(2‑Benzoyl‑4‑chlorophenyl)formamide is formally registered and supplied as a fully characterised reference standard compliant with USP/EP guidelines under two distinct impurity monographs: Alprazolam Impurity 4 and Estazolam Impurity 3 [REFS‑1]. The closely related acetamide analogue (CAS 13788‑59‑5) is listed only as Diazepam Impurity 24 (a metabolite marker), while the des‑chloro 2‑formamidobenzophenone (CAS 54567‑10‑1) lacks any pharmacopoeial impurity designation [REFS‑2]. This dual identity means a single procurement of CAS 10352‑28‑0 satisfies two separate regulatory method‑validation requirements, effectively doubling the utilisation value per purchased lot.

Pharmaceutical Analysis Reference Standards Method Validation

Chlorine Substituent: Enhanced Lipophilicity and Resolution

The target compound (C₁₄H₁₀ClNO₂) has a computed XLogP3 of 3.6, whereas the des‑chloro analogue 2‑formamidobenzophenone (C₁₄H₁₁NO₂) has a predicted logP of approximately 2.7 [REFS‑1]. The 0.9 log‑unit increase translates to a roughly 8‑fold higher octanol‑water partition coefficient, which directly enhances retention on reversed‑phase HPLC columns [REFS‑2]. Published gradient methods using Newcrom R1 columns achieve baseline separation of the formamide from its 2‑amino precursor with a capacity factor k′ > 3.0, a resolution that is unattainable with the less lipophilic des‑chloro compound under identical mobile‑phase conditions [REFS‑3].

Lipophilicity HPLC Method Development Physicochemical Properties

Formamide Crystallinity Advantage Over Acetamide

The melting point of N‑(2‑benzoyl‑4‑chlorophenyl)formamide is 89 °C, whereas N‑(2‑benzoyl‑4‑chlorophenyl)acetamide melts at 115–116 °C, a difference of 26 °C [REFS‑1]. This lower melting point permits recrystallisation from low‑boiling solvents such as heptane‑benzene mixtures at moderate temperatures, reducing thermal degradation risk and energy input during large‑scale purification [REFS‑2]. The formamide also shows a narrower melting range (89–91 °C) indicative of higher crystallinity and easier achievement of ≥95 % purity by simple recrystallisation.

Crystallisation Purification Solid‑State Properties

N-(2-Benzoyl-4-chlorophenyl)formamide: Application Scenarios


Multi-Kilogram Synthesis of 2-Aminoindole Antimalarial Leads

The 93 % yield of the formamide from 2‑amino‑5‑chlorobenzophenone [REFS‑1] makes it the preferred N‑protected intermediate for the large‑scale preparation of 2‑aminoindole libraries described in WO 2011053697 A1. Using the formamide instead of the acetamide eliminates one deprotection/re‑protection sequence and reduces raw‑material cost by an estimated 10–15 % per synthetic campaign.

Dual-Use Reference Standard for Benzodiazepine ANDA/505(b)(2) Filings

Because the compound satisfies both Alprazolam Impurity 4 and Estazolam Impurity 3 monographs [REFS‑2], a single lot can support two separate Abbreviated New Drug Application (ANDA) or hybrid 505(b)(2) programmes. This dual qualification reduces the number of reference standard items that must be purchased, inventoried, and periodically re‑qualified, lowering QC laboratory overhead.

Forced-Degradation and Stability-Indicating Method Development

The compound’s pronounced hygroscopicity and moisture sensitivity [REFS‑3] make it an ideal challenge analyte for developing stability‑indicating HPLC methods. Its XLogP3 of 3.6 ensures excellent resolution from more polar degradants on standard C18 columns, allowing robust quantitation of the formamide impurity at the 0.05 % threshold specified in ICH Q3B.

Continuous-Flow Chemistry Process Intensification

The moderate melting point (89 °C) and excellent solubility in acetonitrile/water mixtures [REFS‑4] facilitate continuous‑flow N‑formylation and subsequent in‑line cyclisation. The 8‑fold higher partition coefficient relative to the des‑chloro analogue simplifies in‑line extraction and reduces solvent consumption, aligning with green‑chemistry metrics for industrial production.

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